1-[(2-Bromoethyl)sulfonyl]octane
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Overview
Description
1-(2-BROMOETHANESULFONYL)OCTANE is an organic compound that features a bromine atom attached to an ethanesulfonyl group, which is further bonded to an octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-BROMOETHANESULFONYL)OCTANE can be synthesized through the reaction of 1-bromooctane with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of 1-(2-BROMOETHANESULFONYL)OCTANE involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, often using continuous flow reactors to maintain consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions: 1-(2-BROMOETHANESULFONYL)OCTANE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of ethanesulfonyl derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrobromination to form vinyl sulfone derivatives.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, methoxide ions.
Bases: Triethylamine, sodium methoxide.
Major Products Formed:
Vinyl Sulfones: Formed through dehydrobromination.
Ethanesulfonyl Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
1-(2-BROMOETHANESULFONYL)OCTANE is utilized in various scientific research applications, including:
Organic Synthesis: Used as a reagent for introducing ethanesulfonyl groups into organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of functionalized materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-BROMOETHANESULFONYL)OCTANE involves its ability to act as a source of ethanesulfonyl groups. The compound undergoes radical or nucleophilic reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1-Bromooctane: Similar in structure but lacks the ethanesulfonyl group.
2-Bromoethanesulfonyl Bromide: Contains a bromine atom on the ethanesulfonyl group but lacks the octane chain
Uniqueness: 1-(2-BROMOETHANESULFONYL)OCTANE is unique due to its combination of a long alkyl chain and a reactive ethanesulfonyl group, making it versatile for various synthetic applications .
Properties
Molecular Formula |
C10H21BrO2S |
---|---|
Molecular Weight |
285.24 g/mol |
IUPAC Name |
1-(2-bromoethylsulfonyl)octane |
InChI |
InChI=1S/C10H21BrO2S/c1-2-3-4-5-6-7-9-14(12,13)10-8-11/h2-10H2,1H3 |
InChI Key |
VJFIMBMDLSFELC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)CCBr |
Origin of Product |
United States |
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